5-Hydroxy Propranolol Hydrochloride
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Overview
Description
5-Hydroxy Propranolol Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C16H22ClNO3 and its molecular weight is 311.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Exploration in Neuropharmacology
5-Hydroxytryptamine (5-HT) receptors are pivotal in treating various psychiatric conditions, with significant attention on the 5-HT(1A) receptor. Andrée et al. (2000) discussed the potential of radioligands like [carbonyl-(11)C]WAY-100635 for PET imaging to quantify these receptors in the human brain. This advancement aids in understanding drug action in the brain and streamlines neuropsychiatric drug development.
2. Understanding Cardiovascular Impact
The review by Watts et al. (2012) provided an in-depth analysis of 5-Hydroxytryptamine (5-HT; serotonin) and its role in systemic blood pressure control. It delved into the function and pharmacology of 5-HT in various systems affecting blood pressure, offering insights into the complex interactions of 5-HT with the autonomic nervous system and blood pressure modification.
3. Potential in Headache and Migraine Management
In the realm of headache and migraine management, the effectiveness of propranolol, which has similarities with 5-Hydroxy Propranolol Hydrochloride, has been explored. Holroyd & Penzien (1990) conducted a meta-analytic review comparing the effectiveness of pharmacological (like propranolol) and non-pharmacological interventions in the prophylaxis of recurrent migraine, offering valuable insights into treatment strategies and their comparative effectiveness.
Mechanism of Action
Target of Action
5-Hydroxy Propranolol Hydrochloride, like its parent compound Propranolol, primarily targets β1 and β2 adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and blood pressure .
Biochemical Pathways
The compound is metabolized in the body, primarily by the CYP2D6, CYP1A2, and CYP2C19 enzymes . The hydroxylation of the naphthyl group is catalyzed mainly by CYP2D6, resulting in metabolites like 4-hydroxypropranolol, and its 5- and 7-hydroxy isomers . The glucuronidation of these hydroxypropranolol metabolites is carried out by various uridine 5’-diphospho-glucuronosyltransferases (UGTs) .
Pharmacokinetics
This compound is well absorbed after oral administration . It exhibits dose-dependent bioavailability, with a 2-fold increase in dose resulting in a 2.5-fold increase in the area under the curve, a 1.3-fold increase in the time to reach maximum plasma concentration, and a 2.2 and 1.8-fold increase in maximum plasma concentration in both immediate and long-acting formulations, respectively . In cases of renal and hepatic impairment, dose adjustment may be necessary .
Result of Action
The molecular and cellular effects of this compound are similar to those of Propranolol. By blocking β1 and β2 adrenergic receptors, it decreases heart rate, myocardial contractility, and blood pressure . This results in reduced myocardial oxygen demand, making it effective in the treatment of conditions like hypertension and angina .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s glucuronidation is influenced by the specific UGT enzymes present, which can vary between individuals . Furthermore, the compound’s pharmacokinetics and resultant efficacy can be affected by the patient’s renal and hepatic function . The compound’s environmental risk is considered low, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 0.18 .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Hydroxy Propranolol Hydrochloride plays a significant role in biochemical reactions, primarily through its interactions with beta-adrenergic receptors. It is known to interact with enzymes such as uridine 5’-diphospho-glucuronosyltransferases (UGTs), which are involved in its glucuronidation. The compound also interacts with proteins and other biomolecules, influencing various biochemical pathways. These interactions are crucial for its pharmacological effects, including beta-blockade and modulation of adrenergic signaling .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to reduce cell viability in certain cancer cell lines, indicating its potential anti-cancer properties. Additionally, it affects the expression of genes involved in adrenergic signaling and cellular stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to beta-adrenergic receptors, leading to the inhibition of adrenergic signaling. This binding results in decreased cyclic AMP (cAMP) levels and reduced activation of protein kinase A (PKA), ultimately leading to decreased heart rate and blood pressure. The compound also inhibits the activity of certain enzymes, such as UGTs, which are involved in its metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it undergoes degradation under certain conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged beta-blockade and modulation of gene expression. These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects such as reduced heart rate and blood pressure. At high doses, it can cause toxic effects, including bradycardia, hypotension, and adverse effects on liver function. Threshold effects have been observed, indicating that there is a narrow therapeutic window for its safe use .
Metabolic Pathways
This compound is involved in several metabolic pathways, including glucuronidation and oxidation. Enzymes such as UGTs and cytochrome P450 isozymes (CYP2D6 and CYP1A2) play a crucial role in its metabolism. The compound undergoes aromatic hydroxylation, N-dealkylation, and glucuronidation, resulting in the formation of various metabolites. These metabolic pathways influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Approximately 90% of the compound is bound to plasma proteins, including albumin and alpha acid glycoprotein. This binding is enantiomer-selective, with the S(-)-enantiomer preferentially bound to alpha glycoprotein and the R(+)-enantiomer to albumin. The compound’s distribution is influenced by its lipophilicity and protein binding properties .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and cellular membranes. It is directed to specific compartments through targeting signals and post-translational modifications. The compound’s activity and function are influenced by its localization, with significant effects observed in the cytoplasmic membrane and intracellular signaling pathways .
Properties
IUPAC Name |
5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIHZCFYQOMSFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506412 |
Source
|
Record name | 5-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62117-35-5 |
Source
|
Record name | 5-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.